ethyl (2Z)-7-methyl-3-oxo-5-phenyl-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-7-methyl-3-oxo-5-phenyl-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This compound is characterized by its unique structure, which combines a thiazole ring fused with a pyrimidine ring, along with various substituents that contribute to its distinct chemical properties. Thiazolopyrimidines are known for their diverse pharmacological activities, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of ethyl (2Z)-7-methyl-3-oxo-5-phenyl-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method involves the reaction of 4-aryl-substituted 3,4-dihydropyrimidine (1H)-2-thiones with methyl chloroacetate . This reaction is carried out under mild conditions, often using ethanol as a solvent, and yields the desired thiazolopyrimidine derivative in good yield . Industrial production methods may involve the use of green chemistry principles, such as the use of vanadium oxide loaded on fluorapatite as a catalyst, to achieve high yields and minimize environmental impact .
Chemical Reactions Analysis
Ethyl (2Z)-7-methyl-3-oxo-5-phenyl-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions may lead to the formation of dihydro derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential antimicrobial, apoptotic, and antitumor activities . Some derivatives of thiazolopyrimidines have been identified as inhibitors of DNA gyrase and SARS-CoV-2 glycoprotein, making them promising candidates for the development of new therapeutic agents . Additionally, thiazolopyrimidines are valuable functional organic materials with applications in various fields, including materials science and catalysis .
Mechanism of Action
The mechanism of action of ethyl (2Z)-7-methyl-3-oxo-5-phenyl-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, some thiazolopyrimidine derivatives have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition disrupts the replication process, leading to the death of bacterial cells. In the case of antiviral activity, the compound may interfere with viral glycoproteins, preventing the virus from entering host cells .
Comparison with Similar Compounds
Ethyl (2Z)-7-methyl-3-oxo-5-phenyl-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates . These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Properties
Molecular Formula |
C26H26N2O4S |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
ethyl (2Z)-7-methyl-3-oxo-5-phenyl-2-[(4-propoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H26N2O4S/c1-4-15-32-20-13-11-18(12-14-20)16-21-24(29)28-23(19-9-7-6-8-10-19)22(25(30)31-5-2)17(3)27-26(28)33-21/h6-14,16,23H,4-5,15H2,1-3H3/b21-16- |
InChI Key |
IBDLEPOEBRYMOF-PGMHBOJBSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4 |
Origin of Product |
United States |
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